![molecular formula C9H13ClN2O2 B2739733 4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 2167087-06-9](/img/structure/B2739733.png)
4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol” is a chemical compound with the IUPAC name 4-((1H-pyrazol-1-yl)methyl)tetrahydro-2H-pyran-4-ol . It has a molecular weight of 182.22 . The compound is in the form of an oil .
Molecular Structure Analysis
The molecular structure of “4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol” consists of a pyrazole ring attached to an oxan ring via a methylene bridge . The InChI code for the compound is 1S/C9H14N2O2/c12-9(2-6-13-7-3-9)8-11-5-1-4-10-11/h1,4-5,12H,2-3,6-8H2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol” are not mentioned in the literature, pyrazole compounds in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Chloro-1H-pyrazole serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its potential as a building block for antiparasitic agents, antimalarials, and antiviral drugs . Its structural features make it amenable to modification, allowing scientists to fine-tune its biological activity.
Antiparasitic Activity
Studies have investigated the antileishmanial properties of 4-chloro-1H-pyrazole derivatives. These compounds exhibit promising activity against Leishmania parasites, which cause leishmaniasis—a neglected tropical disease. The sulfonamide functionality within this class of compounds contributes to their antiparasitic effects .
Antioxidant Research
Researchers have synthesized derivatives of 4-chloro-1H-pyrazole and evaluated their antioxidant potential. These compounds were assessed using various assays, including hydrogen peroxide scavenging, nitric oxide scavenging, DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, and FRAP (ferric reducing antioxidant power) assays. Such investigations contribute to understanding their role in oxidative stress management .
Molecular Simulation Studies
Computational approaches, such as molecular dynamics simulations, have been employed to understand the binding interactions of 4-chloro-1H-pyrazole with specific protein targets. For instance, a study explored its binding to LmPTR1 (Leishmania major pteridine reductase 1), a potential drug target. The favorable binding energy observed suggests its potential as an antipromastigote agent .
Coordination Chemistry
4-Chloro-1H-pyrazole can act as a ligand in coordination complexes. Researchers have investigated its coordination behavior with various metal ions, leading to the synthesis of diverse metal-organic frameworks (MOFs) and coordination polymers. These materials find applications in catalysis, gas storage, and drug delivery .
Materials Science and Organic Synthesis
Beyond its biological applications, 4-chloro-1H-pyrazole is utilized in organic synthesis. Chemists employ it as a reagent for introducing the pyrazole moiety into target molecules. Its versatility allows for the construction of complex organic frameworks, making it valuable in synthetic chemistry .
Future Directions
The future directions for “4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of applications of pyrazole compounds, this compound could also be explored for potential uses in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to target various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c10-8-5-11-12(6-8)7-9(13)1-3-14-4-2-9/h5-6,13H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMYVVBAVFYXPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN2C=C(C=N2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

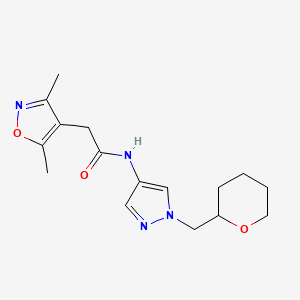

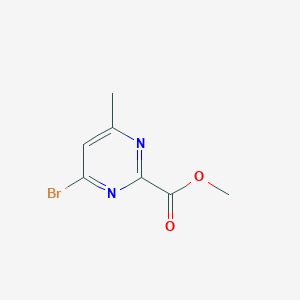

![5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739660.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2739663.png)
(prop-2-yn-1-yl)amine](/img/structure/B2739664.png)
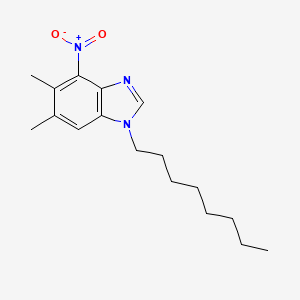

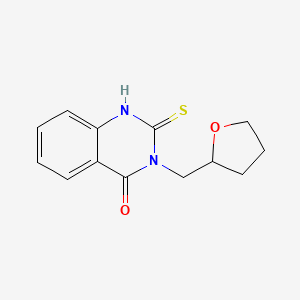
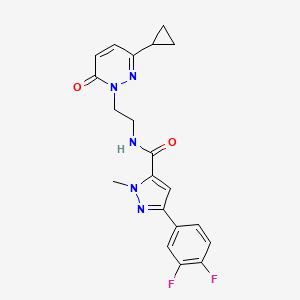
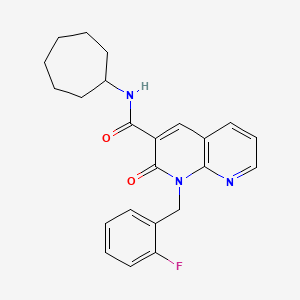
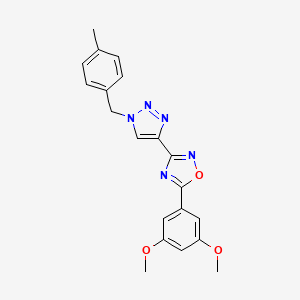
![3-((4-(3-chlorophenyl)-5-(cyclopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2739673.png)